molecular formula C13H25NO2 B14611027 Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- CAS No. 59900-28-6

Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-

Cat. No.: B14611027
CAS No.: 59900-28-6
M. Wt: 227.34 g/mol
InChI Key: MAJUGVCWABOQOS-UHFFFAOYSA-N
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Description

Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- is a complex organic compound belonging to the amide family. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound is notable for its unique structure, which includes a butanamide backbone with a 2-methylpropyl and 2-oxopentyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- typically involves the reaction of butanoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce large quantities of the compound. The use of automated systems and advanced purification techniques ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or other functionalized compounds.

Scientific Research Applications

Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Butyramide: A simpler amide with a butanamide backbone.

    Acetamide: An amide with a shorter carbon chain.

    Propionamide: An amide with a three-carbon chain.

Uniqueness

Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that simpler amides may not be able to fulfill.

Properties

CAS No.

59900-28-6

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

N-(2-methyl-5-oxooctan-4-yl)butanamide

InChI

InChI=1S/C13H25NO2/c1-5-7-12(15)11(9-10(3)4)14-13(16)8-6-2/h10-11H,5-9H2,1-4H3,(H,14,16)

InChI Key

MAJUGVCWABOQOS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC(C)C)NC(=O)CCC

Origin of Product

United States

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